Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate is a compound that features a unique combination of an azetidine ring and a thiophene moiety. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of atoms other than carbon in their ring structures. The incorporation of both azetidine and thiophene into the molecular framework enhances its potential for various chemical reactions and applications in medicinal chemistry.
The compound can be synthesized from precursors that include azetidin-2-one and thiophene-2-carboxylic acid derivatives. The synthesis often involves methods such as the Horner–Wadsworth–Emmons reaction, which is a reliable approach for forming alkenes from aldehydes or ketones with phosphonate esters, facilitating the construction of complex heterocycles.
Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate can be classified under:
The synthesis of Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate can be accomplished through several methods:
The synthesis typically requires:
Key structural data includes:
Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate can participate in various chemical reactions:
These reactions can be facilitated by varying conditions such as temperature, solvent choice, and the presence of catalysts or bases.
The mechanism of action for Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate generally involves:
Kinetic studies may reveal insights into reaction rates and mechanisms, providing valuable information for optimizing synthetic routes.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to characterize this compound.
Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate has potential applications in:
The molecular architecture of Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate (Chemical Formula: C₁₁H₁₃NO₃S; CID 2810590) exemplifies a strategic fusion of two high-value pharmacophores: the β-lactam-derived azetidin-2-one ring and the electron-rich thiophene carboxylate system [1] [7]. This hybrid structure, characterized by a 94–96°C melting point and 95% purity in commercial sources, represents an advanced approach in rational drug design aimed at leveraging synergistic bioactivities [7]. The compound’s structural duality enables simultaneous targeting of diverse biological pathways, positioning it as a compelling subject for medicinal chemistry research. This section examines the distinct contributions of each moiety to the hybrid’s pharmacological potential and traces the developmental trajectory of such conjugates in antibiotic innovation.
Azetidin-2-one (β-lactam), a four-membered cyclic amide, is fundamentally characterized by substantial ring strain (bond angles compressed to ~90° versus the ideal 109° for sp³-hybridized systems) and amide bond distortion (N-C=O bond length: ~1.38 Å vs. 1.32 Å in typical amides) [3] [6]. These distortions underpin both its synthetic versatility and biological reactivity. Historically, the β-lactam scaffold revolutionized medicine through penicillin and cephalosporin antibiotics, which function via irreversible acylation of bacterial transpeptidase enzymes, disrupting cell wall synthesis [3]. Beyond antibiotics, the scaffold’s utility has expanded into multiple therapeutic domains:
Table 1: Bioactive Azetidin-2-one Derivatives and Associated Therapeutic Applications
Compound Class | Representative Agent | Primary Bioactivity | Molecular Target |
---|---|---|---|
Monocyclic β-lactams | Aztreonam | Gram-negative antibacterial | Penicillin-binding proteins |
Cholesterol absorption inhibitors | Ezetimibe | Hypercholesterolemia treatment | Niemann-Pick C1-Like 1 protein |
Enzyme inhibitors | BMS-262084 | Tryptase inhibition | Serine proteases |
Anticancer agents | Trans-1-N-chrysenyl derivatives | Selective cytotoxicity against leukemia | DNA intercalation |
Modern applications exploit the ring’s reactivity for targeted drug design. For example, 3,3-dimethyl substitution (as in the subject compound) enhances metabolic stability by sterically hindering ring-opening degradation pathways [3] [6]. Additionally, the planar N1-C2 carbonyl system facilitates hydrogen bonding with biological targets, while C3/C4 substituents modulate lipophilicity and target affinity [3] [9]. This adaptability renders azetidin-2-one indispensable for developing enzyme inhibitors (e.g., β-lactamase inhibitors like 2-oxo-4-phenylazetidin-1-yl naphthalene-2-sulfonate) and non-antibiotic therapeutics such as SCH58235 (ezetimibe precursor), which binds intestinal cholesterol transporters [3].
Thiophene, a sulfur-containing heterocycle, ranks as the fourth most prevalent heterocycle in U.S. FDA-approved small-molecule drugs, with seven approvals between 2013–2023 [2] [8]. Its structural resemblance to benzene—combined with enhanced π-electron density from sulfur’s lone pairs—makes it an exceptional bioisostere for phenyl rings, improving metabolic stability and target affinity [2] [10]. Key pharmacological advantages of thiophene-2-carboxylate integration include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3